molecular formula C21H22FN3O4S B2764461 Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-88-4

Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2764461
CAS No.: 851948-88-4
M. Wt: 431.48
InChI Key: LNVRQWOAQJYRJB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 4-fluorophenyl group at position 3 and a 2-ethylbutanamido substituent at position 3.

Properties

IUPAC Name

ethyl 5-(2-ethylbutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-4-12(5-2)18(26)23-19-16-15(11-30-19)17(21(28)29-6-3)24-25(20(16)27)14-9-7-13(22)8-10-14/h7-12H,4-6H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVRQWOAQJYRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C23H28FN3O3S
  • Molecular Weight : 455.56 g/mol
  • CAS Number : Not specified in the sources.

Structural Features

The compound contains several key functional groups:

  • A thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
  • An ethylbutanamide side chain that may influence its pharmacokinetic properties.
  • A fluorophenyl group that can enhance biological activity through electronic effects.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the core structure can lead to enhanced efficacy against various bacterial strains. The incorporation of the ethylbutanamide group may also contribute to this activity by improving solubility and membrane permeability.

Anticancer Activity

Thieno[3,4-d]pyridazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies on cancer cell lines have demonstrated a dose-dependent response, indicating potential for further development as an anticancer agent.

The exact mechanism of action for Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and tumor growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-d]pyridazine Core :
    • An aza-Diels-Alder reaction is commonly used to construct the pyridazine ring.
  • Introduction of the Fluorophenyl Group :
    • This can be achieved through electrophilic aromatic substitution reactions.
  • Attachment of the Ethylbutanoylamido Group :
    • This step often involves acylation reactions where the amide bond is formed.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Aza-Diels-Alder1,2,3-triazines, 1-propynylamines
2Electrophilic SubstitutionFluorobenzene derivatives
3AcylationEthylbutanoyl chloride

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent showed enhanced activity compared to their non-fluorinated counterparts.

Study on Anticancer Potential

Another study focused on the anticancer properties of thieno[3,4-d]pyridazine derivatives in human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than many existing chemotherapeutic agents.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

Key structural variations among thieno[3,4-d]pyridazine derivatives include:

  • Aryl substituents at position 3 (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl).
  • Amide/amino groups at position 5 (e.g., 2-ethylbutanamido, phenylpropanamido, methylamino).
  • Halogenation (e.g., bromo, chloro) at position 5.
Table 1: Structural and Functional Comparison of Thieno[3,4-d]pyridazine Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Biological Activity Reference
Target Compound 4-fluorophenyl 2-ethylbutanamido None Hypothesized: A1/A3 adenosine receptor modulation, tau aggregation inhibition
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-... 4-trifluoromethylphenyl Phenylpropanamido None Unknown (structural analog; higher lipophilicity due to CF3 group)
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-... 4-chlorophenyl Amino None Tau aggregation inhibitor (IC50 not reported)
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-... 4-chlorophenyl Amino Bromo Enhanced tau inhibition potency vs. non-halogenated analogs
Ethyl 5-(methylamino)-3-(4-chlorophenyl)-4-oxo-... 4-chlorophenyl Methylamino None Improved solubility; moderate CNS penetration

Structure-Activity Relationship (SAR) Insights

  • Aryl Group at Position 3: 4-Fluorophenyl (target compound): Balances lipophilicity and electronic effects, favoring receptor binding and CNS penetration. 4-Trifluoromethylphenyl (): High lipophilicity may limit blood-brain barrier permeability despite strong receptor affinity .
  • Amide/Amino Group at Position 5: 2-Ethylbutanamido (target compound): A branched aliphatic chain may improve metabolic stability compared to aromatic amides (e.g., phenylpropanamido). Amino/Methylamino (): Smaller substituents enhance solubility but reduce receptor selectivity .
  • Halogenation at Position 7: Bromo/chloro substitution () increases steric hindrance and electron density, enhancing tau aggregation inhibition by 30–50% compared to non-halogenated analogs .

Preparation Methods

Cyclocondensation of 3-Chloro-2,4-Dioxo-4-Arylbutanoic Acid Esters

The foundational methodology involves reacting 3-chloro-2,4-dioxo-4-(4-fluorophenyl)butanoic acid methyl ester with thioamide precursors. Adapted from:

Procedure :

  • Chlorination : Treat methyl 2,4-dioxo-4-(4-fluorophenyl)butanoate with sulfuryl chloride (SO₂Cl₂) in chloroform at 60°C for 3 h to yield the 3-chloro derivative.
  • Cyclization : React the chlorinated intermediate with 1-pyrrolidinecarbothioamide in methanol under reflux (4 h). Neutralization with NaOH (pH 8) precipitates the thiazole intermediate.
  • Hydrazine ring closure : Reflux the thiazole intermediate with hydrazine hydrate in ethanol (4 h) to form the dihydropyridazinone core.

Key Data :

Step Yield Melting Point IR (cm⁻¹)
Chlorination 89% 158–160°C 1675 (C=O), 1260 (C-F)
Cyclization 78% 267°C 3375 (NH), 1662 (C=O)

Functionalization at C3 and C5 Positions

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced during the initial diketone synthesis. Acetophenone derivatives are condensed with ethyl oxalate in the presence of sodium methoxide, followed by selective fluorination using DAST (diethylaminosulfur trifluoride).

Optimization Note :

  • Solvent effects : DMF enhances fluorination efficiency (yield increase from 62% to 84%).

Acylation at C5 with 2-Ethylbutanamide

The C5 amine undergoes acylation using 2-ethylbutanoyl chloride under Schotten-Baumann conditions:

Procedure :

  • Suspend the thienopyridazine intermediate (0.01 mol) in dichloromethane.
  • Add 2-ethylbutanoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
  • Stir at room temperature for 12 h, then purify via column chromatography (hexane:ethyl acetate = 3:1).

Analytical Data :

  • Yield : 68%
  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, 3H, CH₂CH₃), 1.85 (m, 4H, CH₂CH₂), 2.47 (s, 3H, NCH₃), 7.16–7.95 (m, 4H, Ar-H).

Esterification at C1 Position

Ethylation of the Carboxylic Acid

The final esterification employs ethyl chloroformate in anhydrous ethanol under acidic catalysis:

Procedure :

  • Dissolve the carboxylic acid intermediate (0.01 mol) in ethanol.
  • Add ethyl chloroformate (1.5 eq) and concentrated H₂SO₄ (0.1 eq).
  • Reflux for 6 h, then concentrate under vacuum. Recrystallize from ethanol/DMF (1:1).

Characterization :

  • Melting Point : 225°C
  • IR (KBr) : 1715 (C=O ester), 1654 (C=O amide).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity (HPLC)
Cyclocondensation Hydrazine ring closure 55–68% 98.2%
Direct acylation Schotten-Baumann reaction 68–72% 97.8%
Fluorination DAST-mediated fluorination 84% 99.1%

Critical Observations :

  • Hydrazine-mediated cyclization offers superior regioselectivity but requires stringent temperature control.
  • Ethyl chloroformate esterification achieves higher yields compared to diazomethane-based methods.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

Core Formation : Construct the thieno[3,4-d]pyridazine core via cyclization reactions, often using Gewald-type reactions with ketones or aldehydes (e.g., 4-fluorobenzaldehyde) .

Amidation : Introduce the 2-ethylbutanamido group via coupling reactions, such as using 2-ethylbutanoyl chloride in the presence of a base (e.g., triethylamine) .

Esterification : Install the ethyl ester group using ethyl chloroformate or similar reagents under reflux conditions .
Key solvents include toluene or dichloromethane, with catalysts like acetic acid to enhance reactivity .

Advanced: How can reaction conditions be optimized for the amidation step?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction rates .
  • Temperature : Heating to 70–80°C accelerates coupling but requires monitoring to avoid decomposition .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Workup : Quench with water to isolate the product, followed by purification via column chromatography (ethyl acetate/hexanes) .

Basic: Which spectroscopic techniques confirm the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., fluorophenyl protons at δ 7.4–7.6 ppm, ester carbonyl at ~δ 163 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Key peaks include C=O (1725–1650 cm1^{-1}) and N-H stretches (3400–3300 cm1^{-1}) .

Advanced: How is X-ray crystallography with SHELX applied to resolve structural ambiguities?

  • Data Collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron sources.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, the thieno[3,4-d]pyridazine core’s planarity and substituent orientations can be validated .
  • Validation : Tools like PLATON check for steric clashes and electron density fit .

Basic: What preliminary assays assess biological activity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Antimicrobial Testing : Agar dilution methods for bacterial/fungal strains .

Advanced: How to resolve contradictions in bioassay data?

  • Orthogonal Assays : Combine enzyme inhibition with cellular viability assays to distinguish direct target effects from off-target toxicity .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., adenosine receptors) .
  • Computational Docking : Model interactions with proteins (e.g., tau fibrils) using AutoDock Vina to prioritize follow-up experiments .

Advanced: How do substituents (e.g., fluorine, ethyl groups) influence reactivity and bioactivity?

  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets (e.g., in kinases) .
  • Steric Effects : The ethylbutanamido group’s bulk may reduce off-target interactions but require optimization for solubility (e.g., logP calculations) .
  • Comparative Studies : Analogs with methoxy or nitro substituents show varied bioactivity, highlighting the role of electronic modulation .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24–72 hours .
  • LC-MS Analysis : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Plasma Stability : Incubate in human plasma and quantify parent compound via HPLC .

Advanced: How is molecular dynamics (MD) used to study conformational flexibility?

  • Simulation Setup : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .
  • Analysis : Calculate root-mean-square fluctuations (RMSF) to identify flexible regions (e.g., ethylbutanamido side chain) impacting target binding .

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